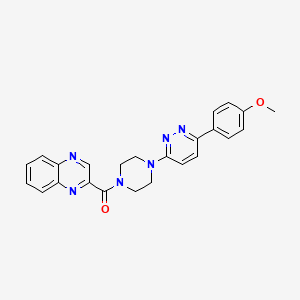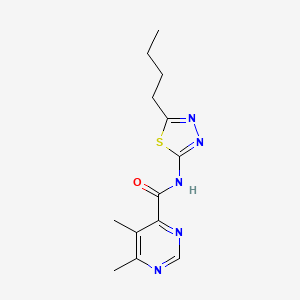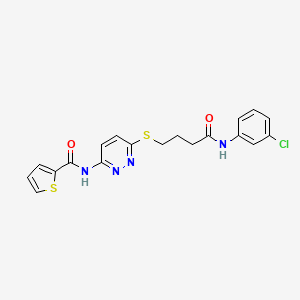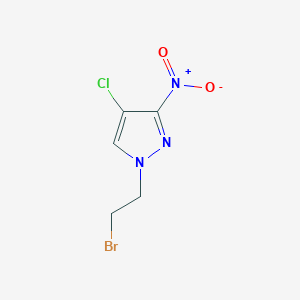![molecular formula C19H17N3OS2 B2449855 2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 851411-85-3](/img/structure/B2449855.png)
2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a compound that has been studied for its potential antiviral properties . It has been identified as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is a key enzyme involved in the replication of the virus . The compound has shown promising results in inhibiting RNA synthesis by SARS-CoV-2 RdRp .
Synthesis Analysis
The synthesis of this compound involves the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .
Chemical Reactions Analysis
The compound has been found to inhibit RNA synthesis by SARS-CoV-2 RdRp . This suggests that it may interact with the enzyme to prevent it from performing its function, thereby inhibiting the replication of the virus.
Scientific Research Applications
Strictosidine Synthase Inhibitor
The compound has been found to interact with strictosidine synthase, a key enzyme in the biosynthesis of monoterpenoid indole alkaloids . This interaction could potentially be exploited for the development of new drugs or treatments.
Base-promoted Fused β-carboline Formation
The compound has been used in the formation of fused β-carboline . β-carbolines are a group of indole alkaloids that exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .
Anti-inflammatory Effects
The compound has shown promising effects in reducing inflammation and pannus formation in arthritic rats . This suggests potential applications in the treatment of inflammatory diseases such as arthritis .
Microtubule Assembly Inhibition
The compound has been found to effectively inhibit microtubule assembly formation in DU-145 . This suggests potential applications in the treatment of diseases related to cell division and growth, such as cancer .
Mechanism of Action
Target of Action
A structurally similar compound was found to interact withStrictosidine Synthase , a key enzyme involved in the biosynthesis of monoterpenoid indole alkaloids
Mode of Action
The exact mode of action of this compound is currently unknown. The interaction of similar compounds with their targets often involves binding to the active site, leading to changes in the target’s conformation and activity . This can result in the modulation of downstream signaling pathways.
Biochemical Pathways
Given the potential interaction with strictosidine synthase, it may influence themonoterpenoid indole alkaloid biosynthesis pathway . This pathway is involved in the production of a variety of bioactive compounds, including several with therapeutic properties.
Pharmacokinetics
The compound’s predicted boiling point is383.0±37.0 °C , which may influence its bioavailability. Further pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.
Result of Action
A structurally similar compound was found to reduce inflammation and pro-inflammatory gene expression in arthritic rats
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-12-7-8-14-16(9-12)25-19(20-14)21-18(23)11-24-17-10-22(2)15-6-4-3-5-13(15)17/h3-10H,11H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWPXCPKCBASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2449772.png)


![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B2449776.png)


![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2449781.png)
![Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B2449783.png)

![5-methyl-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2449786.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2449789.png)
![6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2449790.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2449792.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)